molecular formula C3H5ClF2O B2652782 2-(Chloromethoxy)-1,1-difluoroethane CAS No. 1558385-27-5

2-(Chloromethoxy)-1,1-difluoroethane

Cat. No. B2652782
CAS RN: 1558385-27-5
M. Wt: 130.52
InChI Key: LXGKGDPFNFCMFT-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1,1-difluoroethane, also known as HCFC-141b, is a chemical compound that belongs to the family of hydrochlorofluorocarbons (HCFCs). It is a colorless, odorless, and non-flammable gas that has been widely used as a refrigerant and blowing agent in the foam insulation industry. However, due to its harmful effects on the environment, it has been phased out and replaced by more environmentally friendly alternatives. In

Scientific Research Applications

  • Synthesis of Fluoro-Carbohydrates and Glycosides : A method for synthesizing 2-deoxy-2-fluoro sugars and their glycosides from glycals using an electrophilic fluorination reagent has been developed. This technique is valuable for creating glycosyl fluorides and glycosides from anomeric hydroxy or thioglycoside derivatives (Burkart, Zhang, Hung, & Wong, 1997).

  • Regioselective Synthesis of Dioxaspiro[4.4]nonanes : 2-(Chloromethyl)-3-(2-methoxyethoxy)prop-1-ene, a compound related to 2-(Chloromethoxy)-1,1-difluoroethane, has been used as a precursor in the synthesis of methylidenic diols and 1,7-dioxaspiro[4.4]nonanes. These compounds are found in a wide range of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).

  • Electrochemical Fluorination : Electrochemical fluorination of compounds like 2-methyloxane, oxepane, and 2-chloromethyloxane, which are structurally related to this compound, has been explored. This process results in the formation of perfluorocyclic ethers, highlighting the potential of electrochemical methods in modifying such compounds (Abe & Nagase, 1979).

  • Dioxin Formation from High-Temperature Oxidation : The thermal degradation of 2-chlorophenol, which shares structural similarity with this compound, was studied. This research provides insights into the mechanisms of dioxin formation, which is crucial for understanding the environmental impact of such compounds (Evans & Dellinger, 2005).

  • Oxidative Polymerization : Oxidative polymerization of 2,6-difluorophenol, a process somewhat related to the chemical behavior of this compound, has been achieved using Fe-salen complex and hydrogen peroxide. This method enabled the synthesis of crystalline poly(phenylene oxide) from 2,6-difluorophenol (Ikeda, Tanaka, Uyama, & Kobayashi, 2000).

  • C–Cl Bond Cleavage via Single Electron Transfer : The reductive cleavage of the carbon–chlorine bond of 2-chloro-1,1,1-trifluoroethane (related to this compound) using Ni(0) or Cu(0) catalytic systems has been studied. This process represents an innovative method for manipulating similar compounds (Xiaojun & Qing-Yun, 2012).

properties

IUPAC Name

2-(chloromethoxy)-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2O/c4-2-7-1-3(5)6/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGKGDPFNFCMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1558385-27-5
Record name 2-(chloromethoxy)-1,1-difluoroethane
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